molecular formula C17H16ClN3O2 B2908526 N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-04-5

N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B2908526
CAS No.: 1101206-04-5
M. Wt: 329.78
InChI Key: NBWMNXGGONIEEX-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic chemical reagent intended for research and development purposes exclusively. This compound is not for diagnostic or therapeutic use in humans or animals. The core structure of this molecule, which incorporates an indoline dicarboxamide scaffold, suggests potential utility in various research areas. Analogs with similar chlorophenyl and carboxamide functional groups are investigated in diverse fields . Its specific research value and mechanism of action are areas of active investigation. Researchers might explore its application as a molecular tool in developing inhibitors for specific biological pathways or as a ligand for studying protein interactions . As with many specialized research compounds, its definitive applications and detailed pharmacological profile require further characterization by qualified researchers. This product is provided for use in laboratory settings only.

Properties

IUPAC Name

1-N-(3-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-19-16(22)15-9-11-5-2-3-8-14(11)21(15)17(23)20-13-7-4-6-12(18)10-13/h2-8,10,15H,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWMNXGGONIEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 3-chloroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product . Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Physical Properties

  • Molecular Formula : C16H14ClN2O4
  • Molecular Weight : 348.74 g/mol
  • Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Anticancer Activity

Recent studies have indicated that N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide exhibits significant anticancer properties.

  • Mechanism of Action : The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, it may target the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism.
  • Case Study : In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutic agents, suggesting enhanced potency.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties.

  • Mechanism of Action : It appears to modulate the expression of pro-inflammatory cytokines and inhibit the nuclear factor kappa B (NF-kB) signaling pathway.
  • Case Study : In animal models of inflammation, administration of this compound resulted in a significant reduction of edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects.

  • Mechanism of Action : It may protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and inhibiting apoptotic pathways.
  • Case Study : In models of neurodegenerative diseases such as Alzheimer's, treatment with this compound showed improvements in cognitive function and reduced neuronal loss.

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of PI3K/Akt/mTOR signaling
Anti-inflammatoryModulation of cytokine expression
NeuroprotectiveEnhancement of antioxidant defenses

Comparison with Similar Compounds

B. Dicarboxamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
(2S)-N1-[2-(methylamino)ethylphenyl]-N2-phenyl-pyrrolidine-1,2-dicarboxamide Pyrrolidine Methylaminoethyl, phenyl pIC50 = 3.2 (PGF inhibition)
(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide Pyrrolidine Thiazolyl Dual PI3Kα/HDAC6 inhibition (anticancer)
N1-(4-Chlorophenyl)-N2-fluorophenyl-pyrrolidine-1,2-dicarboxamide Pyrrolidine 4-Chlorophenyl, fluorophenyl Metabolite identified in blood

Key Observations :

  • Indoline vs.
  • Chlorophenyl Position : 3-Chlorophenyl derivatives (e.g., ND-7) show superior antimicrobial activity compared to 4-chlorophenyl variants, likely due to optimized steric and electronic interactions .

B. Spectroscopic Characterization

  • S1e :
    • ¹H NMR : δ 7.35–7.24 (m, aromatic), 3.25 (s, N-CH₃).
    • HRMS : [M+Na]⁺ = 389.0548 .
  • N,n'-bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide :
    • Molecular Weight : 339.18 g/mol.
    • SMILES : Clc1cccc(NC(=O)NNC(=O)Nc2cccc(Cl)c2)c1 .

Key Insight : The indoline core in the target compound may alter solubility and spectroscopic profiles compared to hydrazine or pyrrolidine analogs, necessitating tailored synthetic and analytical protocols.

Pharmacological and ADMET Profiles

  • TRPV1 Antagonists: N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives demonstrated potent TRPV1 antagonism, suggesting that the target compound’s indoline scaffold could modulate ion channel activity .
  • ADMET Screening: Dicarboxamides generally exhibit favorable ADMET profiles, with compounds like (2S)-N1-[2-(methylamino)ethylphenyl]-N2-phenyl-pyrrolidine-1,2-dicarboxamide passing most screens despite variable potency .

Biological Activity

N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an indoline core with a 3-chlorophenyl group and a methyl group attached to the nitrogen atoms of two carboxamide functionalities. The presence of the chlorophenyl group enhances its lipophilicity and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects through:

  • Enzyme Inhibition: It can inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation: The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways related to inflammation and cancer.
  • Antiviral Activity: Preliminary studies suggest that it may interfere with viral replication processes by targeting viral proteins.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. A study demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.

Antiviral Activity

The compound has also been investigated for its antiviral potential. In vitro assays revealed that it possesses activity against certain viruses, suggesting a mechanism that may involve the inhibition of viral entry or replication within host cells.

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound has shown promise in reducing inflammation. It appears to modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 and A549 cells
AntiviralInhibits replication of specific viruses
Anti-inflammatoryReduces cytokine production

Q & A

Q. What advanced spectral techniques elucidate dynamic molecular behavior in solution?

  • Methodology :
  • NOESY NMR : Detects intramolecular interactions between the indoline core and chlorophenyl group.
  • Variable-temperature NMR : Monitors conformational exchange (e.g., amide rotamers) by tracking signal coalescence at elevated temperatures .

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